molecular formula C15H15F3N4O2 B7164411 N-[(2-imidazol-1-ylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)propanediamide

N-[(2-imidazol-1-ylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)propanediamide

Cat. No.: B7164411
M. Wt: 340.30 g/mol
InChI Key: NRWZCJFUSRHRGT-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide is a synthetic organic compound that features an imidazole ring, a trifluoroethyl group, and a propanediamide backbone

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)9-21-14(24)7-13(23)20-8-11-3-1-2-4-12(11)22-6-5-19-10-22/h1-6,10H,7-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZCJFUSRHRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC(=O)NCC(F)(F)F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazole Derivative: The starting material, 2-imidazol-1-ylbenzaldehyde, is synthesized through the condensation of imidazole with benzaldehyde under acidic conditions.

    Alkylation: The imidazole derivative is then alkylated with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to form the intermediate N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)amine.

    Amidation: The final step involves the reaction of the intermediate with propanediamide under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced at the amide bonds using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design The imidazole ring is known for its biological activity, and the trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions and increase the compound’s overall stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)acetamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)butanediamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide

Uniqueness

Compared to similar compounds, N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of both the imidazole ring and the trifluoroethyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

This detailed overview highlights the significance of N-[(2-imidazol-1-ylphenyl)methyl]-N’-(2,2,2-trifluoroethyl)propanediamide in scientific research and industrial applications

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